molecular formula C18H14BrFN2O3S2 B2411387 N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895472-12-5

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2411387
CAS No.: 895472-12-5
M. Wt: 469.34
InChI Key: JFLKAKMWQULYLD-UHFFFAOYSA-N
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Description

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a thiazole ring substituted with a bromophenyl group and a propanamide moiety linked to a fluorophenyl sulfonyl group. Its unique structure imparts distinct chemical and biological properties, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromobenzaldehyde with thioamide under acidic conditions.

    Sulfonylation: The resulting thiazole derivative is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the amidation of the sulfonylated thiazole with 3-bromopropanamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
  • N-(4-(4-methylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Uniqueness

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is unique due to the presence of both bromophenyl and fluorophenyl groups, which impart distinct electronic and steric properties

Biological Activity

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological significance, particularly in antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a bromophenyl group and a propanamide moiety linked to a fluorophenyl sulfonyl group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Reaction of 4-bromobenzaldehyde with thioamide under acidic conditions.
  • Sulfonylation : The thiazole derivative is sulfonylated using 4-fluorobenzenesulfonyl chloride in the presence of a base.
  • Amidation : Finally, amidation occurs with 3-bromopropanamide under basic conditions to yield the target compound.

Antimicrobial Activity

Research has shown that derivatives of similar thiazole compounds exhibit antimicrobial properties against various bacterial strains. For instance:

  • A study evaluated the antimicrobial activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives against Gram-positive and Gram-negative bacteria, revealing promising results .
  • Compounds d1, d2, and d3 demonstrated significant antimicrobial activity, suggesting that structural modifications can enhance efficacy against pathogens .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • In vitro studies using the MCF7 breast cancer cell line indicated that certain derivatives exhibited cytotoxic effects, with compounds d6 and d7 showing the most promise .
  • Molecular docking studies revealed that these compounds interact effectively with cancer-related targets, potentially inhibiting pathways involved in tumor growth .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. For example:

  • The compound may inhibit kinases that play crucial roles in cell proliferation and survival, thereby affecting cancer cell growth and resistance mechanisms .
  • Its sulfonamide group is known for interacting with biological targets, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of thiazole derivatives:

StudyFocusKey Findings
Antimicrobial ActivityCompounds d1, d2, d3 showed significant activity against Gram-positive and Gram-negative bacteria.
Anticancer ScreeningCompounds d6 and d7 were effective against MCF7 cells; molecular docking confirmed target interactions.
Structure-Activity Relationship (SAR)Identified key structural features contributing to enhanced anticancer activity.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2O3S2/c19-13-3-1-12(2-4-13)16-11-26-18(21-16)22-17(23)9-10-27(24,25)15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLKAKMWQULYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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